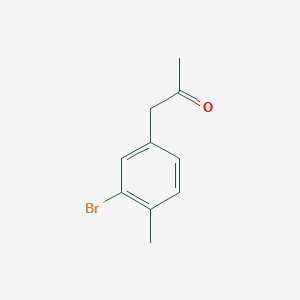![molecular formula C23H38N2O5 B1257945 (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1257945.png)
(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid: is a fatty acid-amino acid conjugate known for its role in plant defense mechanisms. This compound, also referred to as volicitin, is found in the oral secretions of certain herbivorous insects, such as the beet armyworm caterpillar (Spodoptera exigua). When these insects feed on plants, this compound induces the release of volatile organic compounds from the plants, which in turn attract natural predators of the herbivores, thereby providing an indirect defense mechanism for the plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid involves the conjugation of linolenic acid with L-glutamine. The process typically includes the following steps:
Activation of Linolenic Acid: Linolenic acid is first activated by converting it into its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Conjugation with L-Glutamine: The activated linolenic acid is then reacted with L-glutamine in the presence of a base, such as triethylamine, to form this compound
Industrial Production Methods: : Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound. Alternatively, large-scale chemical synthesis methods similar to the laboratory synthesis can be employed, with optimization for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield linolenic acid and L-glutamine
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide
Major Products
Oxidation: The major products of oxidation are ketones or aldehydes derived from the hydroxyl group.
Hydrolysis: The major products of hydrolysis are linolenic acid and L-glutamine
Applications De Recherche Scientifique
Chemistry: : (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid is used in studies related to plant-insect interactions and the synthesis of volatile organic compounds. It serves as a model compound for understanding the chemical signaling mechanisms in plants .
Biology: : In biological research, this compound is used to study the defense responses of plants to herbivory. It helps in elucidating the pathways involved in the production of volatile organic compounds and their role in attracting natural predators of herbivores .
Medicine: : While its direct applications in medicine are limited, the study of this compound contributes to the broader understanding of plant defense mechanisms, which can be applied to developing pest-resistant crops and reducing the reliance on chemical pesticides .
Industry: : In the agricultural industry, this compound can be used to develop natural pest control methods by enhancing the plant’s ability to attract natural predators of herbivores .
Mécanisme D'action
(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid exerts its effects by binding to specific receptors on the plasma membrane of plant cells. This binding triggers a signaling cascade that leads to the production and release of volatile organic compounds. These volatiles serve as chemical signals that attract natural predators of the herbivores feeding on the plants .
Molecular Targets and Pathways
Receptors: The primary molecular targets are receptors on the plant cell membrane that recognize this compound.
Signaling Pathways: The binding of this compound activates signaling pathways involving jasmonic acid and other phytohormones, leading to the production of volatile organic compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Linolenoyl-L-glutamine: Another fatty acid-amino acid conjugate found in the oral secretions of herbivorous insects.
N-Palmitoyl-L-glutamine: A similar compound with a different fatty acid component
Uniqueness: : (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid is unique due to its specific role in inducing the release of volatile organic compounds in plants, which is not observed with other similar compounds. Its hydroxyl group at the 17th position of the linolenic acid moiety is crucial for its biological activity .
Propriétés
Formule moléculaire |
C23H38N2O5 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2+,9-7+,15-13+/t19?,20-/m0/s1 |
Clé InChI |
YDUZXFXPORORCL-SNKVRVQHSA-N |
SMILES isomérique |
CC(/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canonique |
CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |
Synonymes |
N-(17-hydroxylinolenoyl)glutamine volicitin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)





![2-(2,6-Dichlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1257871.png)





![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)

